molecular formula C15H19N3O2 B3239316 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol CAS No. 1420856-91-2

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol

Cat. No.: B3239316
CAS No.: 1420856-91-2
M. Wt: 273.33 g/mol
InChI Key: GGIXNXCEINPJGS-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol is a quinoxaline derivative featuring an ethoxy group at the 3-position of the quinoxaline ring and a piperidin-3-ol moiety at the 2-position. Quinoxaline derivatives are heterocyclic compounds with two adjacent nitrogen atoms, often explored for their biological activities, including antimicrobial and antiviral properties. The piperidin-3-ol group contributes hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes or viral proteins . Based on analogous structures, the estimated molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 273.33 g/mol (calculated from related compounds in ).

Properties

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-15-14(18-9-5-6-11(19)10-18)16-12-7-3-4-8-13(12)17-15/h3-4,7-8,11,19H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIXNXCEINPJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262868
Record name 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420856-91-2
Record name 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420856-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperidine Ring Formation: The ethoxyquinoxaline is then reacted with a piperidine derivative under basic conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors in the brain, leading to potential neurological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline/Quinoline Ring

  • Ethoxy vs. Methoxy: The methoxy analog, 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol (MW: 259.31 g/mol), differs in having a smaller alkoxy group.
  • Chloro Substituents: 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid (MW: 292.73 g/mol) replaces the ethoxy group with an electron-withdrawing chloro substituent. This modification may alter electronic properties, reducing π-π stacking interactions but increasing electrophilicity for covalent binding .
  • Quinoline vs. Quinoxaline Core: The compound 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (MW: 319.84 g/mol as HCl salt) features a quinoline core instead of quinoxaline.

Piperidine Ring Modifications

  • Hydroxyl Position: Moving the hydroxyl group from piperidin-3-ol to piperidin-4-ol (as in 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol) alters hydrogen-bonding geometry. The 3-ol position may favor interactions with deeper active-site residues in proteins, as suggested by docking studies of chloroquine analogs .
  • Carboxylic Acid vs. Hydroxyl: 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid replaces the hydroxyl with a carboxylic acid, introducing a negative charge at physiological pH. This modification could enhance solubility but reduce passive diffusion across membranes .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituent (Position) Piperidine Modification Molecular Weight (g/mol) Key Biological Activity Reference
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol* Quinoxaline Ethoxy (C3) Piperidin-3-ol 273.33 (estimated) Hypothetical antiviral -
1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol Quinoxaline Methoxy (C3) Piperidin-4-ol 259.31 Not reported
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid Quinoxaline Chloro (C3) Piperidine-3-carboxylic acid 292.73 Not reported
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Quinoline Chloro (C6) Piperidin-3-ol 319.84 (HCl salt) SARS-CoV-2 spike interaction
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline - Pyrrolidinone Not specified Antimicrobial

Table 2: Substituent Effects on Molecular Properties

Substituent Electronic Effect Lipophilicity (LogP)* Biological Implication
Ethoxy (C3) Electron-donating High (~2.5) Enhanced membrane permeability
Methoxy (C3) Electron-donating Moderate (~2.0) Balanced solubility and permeability
Chloro (C3/C6) Electron-withdrawing Moderate (~2.2) Increased electrophilicity for covalent binding
Piperidin-3-ol Polar Low (~0.5) Hydrogen bonding with targets
Piperidin-4-ol Polar Low (~0.5) Altered binding geometry

*Estimated using analogous structures and computational tools.

Biological Activity

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol is a novel compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a quinoxaline ring, which is known for its diverse pharmacological properties, combined with a piperidin-3-ol moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential.

  • Chemical Formula: C_{14}H_{18}N_{2}O
  • CAS Number: 1420856-91-2
  • Molecular Weight: 234.31 g/mol

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The compound may exert effects by modulating the activity of these targets, thereby influencing cellular pathways.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)15

Study 1: Antimicrobial Efficacy

A study conducted by Andelkovic et al. highlighted the antimicrobial efficacy of quinoxaline derivatives, including this compound. The research involved testing the compound against a panel of bacterial strains, confirming its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines to evaluate its cytotoxic effects. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds.

Compound Activity Type Notable Features
1-(3-Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-olAntimicrobial, AnticancerSimilar structure but different substituents
Quinoxaline derivativesAntimicrobialBroad spectrum but less specificity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol
Reactant of Route 2
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